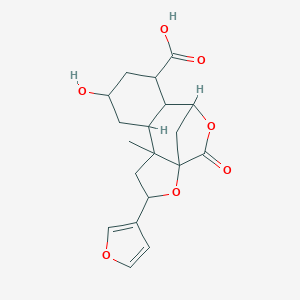

Diosbulbin C

Description

Properties

IUPAC Name |

3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYALWPKCIMKALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20086-07-1 | |

| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 250 °C | |

| Record name | Diosbulbin C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Diosbulbin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin C, a clerodane diterpenoid lactone isolated from Dioscorea bulbifera, has emerged as a compound of interest in oncology research. This document provides a comprehensive analysis of the current understanding of Diosbulbin C's mechanism of action, with a primary focus on its anticancer properties. Evidence strongly indicates that Diosbulbin C exerts its effects by inducing cell cycle arrest at the G0/G1 phase in non-small cell lung cancer (NSCLC) cells. This is achieved through the modulation of key signaling pathways, primarily involving the downregulation of AKT, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS). While its congener, Diosbulbin B, is known for its hepatotoxicity, the toxicological profile of Diosbulbin C remains less defined, with predictive studies suggesting a lower potential for liver injury. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Introduction

Dioscorea bulbifera, commonly known as the air potato, has a long history in traditional medicine for treating a variety of ailments, including tumors.[1] Modern phytochemical investigations have identified several bioactive compounds, including the furanonorditerpenoid Diosbulbin C. This document aims to provide a detailed technical overview of the molecular mechanisms underlying the therapeutic and toxicological effects of Diosbulbin C, with a particular emphasis on its potential as an anticancer agent.

Anticancer Mechanism of Action

The primary anticancer effect of Diosbulbin C is attributed to its ability to inhibit cell proliferation by inducing cell cycle arrest.[1] This mechanism has been predominantly studied in the context of non-small cell lung cancer (NSCLC).

Induction of G0/G1 Phase Cell Cycle Arrest

Treatment of NSCLC cell lines, such as A549 and NCI-H1299, with Diosbulbin C leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle.[1] This arrest prevents the cells from entering the S phase, thereby halting DNA replication and subsequent cell division. The induction of G0/G1 arrest is a dose-dependent effect.[1]

Molecular Targets and Signaling Pathways

Network pharmacology and subsequent experimental validations have identified three key molecular targets for Diosbulbin C in NSCLC cells: AKT1, Dihydrofolate Reductase (DHFR), and Thymidylate Synthase (TYMS).[1][2] Diosbulbin C downregulates the expression and/or activation of these proteins, leading to the observed cell cycle arrest.[1]

-

AKT1: A serine/threonine kinase that plays a crucial role in cell survival and proliferation. Diosbulbin C has been shown to decrease the phosphorylation of AKT (p-AKT), thereby inhibiting its downstream signaling.[1]

-

DHFR and TYMS: These are critical enzymes in the nucleotide synthesis pathway. Their inhibition disrupts DNA replication and repair, leading to cell cycle arrest.[1]

The downregulation of these targets by Diosbulbin C ultimately affects the levels of key cell cycle regulatory proteins, including CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB, all of which are significantly downregulated upon treatment.[1]

Quantitative Data

The following tables summarize the available quantitative data on the effects of Diosbulbin C.

Table 1: Cytotoxicity of Diosbulbin C in Human Cell Lines [1]

| Cell Line | Cell Type | IC50 (µM) after 48h |

| A549 | Non-Small Cell Lung Cancer | 100.2 |

| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 |

| HELF | Human Embryonic Lung Fibroblast | 228.6 |

Table 2: Effect of Diosbulbin C on Cell Cycle Distribution in NSCLC Cells (Qualitative Summary) [1]

| Cell Line | Treatment Concentration (µM) | Observation |

| A549 | 100, 200, 300 | Significantly increased proportion of cells in the G0/G1 phase |

| NCI-H1299 | 100, 200, 300 | Significantly increased proportion of cells in the G0/G1 phase |

Table 3: Effect of Diosbulbin C on Protein Expression in NSCLC Cells (Qualitative Summary) [1]

| Protein | Cell Line | Treatment | Effect |

| p-AKT | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| TYMS | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| DHFR | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| CDK4 | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| CDK6 | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| Cyclin D1 | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| Cyclin E2 | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

| p-RB | A549, NCI-H1299 | Diosbulbin C | Significantly downregulated |

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

-

Cell Seeding: Seed A549, NCI-H1299, or HELF cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Diosbulbin C dissolved in DMSO for 48 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Seeding and Treatment: Seed A549 or NCI-H1299 cells in 6-well plates. After 24 hours, treat the cells with Diosbulbin C (e.g., 100, 200, 300 µM) for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.

Protein Expression Analysis (Western Blotting)

-

Cell Lysis: Treat A549 or NCI-H1299 cells with Diosbulbin C. After the incubation period, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, DHFR, TYMS, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Caption: Diosbulbin C signaling pathway in NSCLC cells.

Caption: Experimental workflow for investigating Diosbulbin C's anticancer effects.

Hepatotoxicity Profile

A significant concern with compounds derived from Dioscorea bulbifera is hepatotoxicity, with Diosbulbin B being a well-documented hepatotoxin.[3] The mechanism of Diosbulbin B-induced liver injury is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of reactive metabolites that cause cellular damage.[4]

In contrast, the hepatotoxicity of Diosbulbin C is not well-characterized through experimental studies. Predictive in silico studies have suggested that Diosbulbin C may not induce hepatotoxicity and is not a significant inhibitor of CYP2D6.[1] However, a comprehensive comparative toxicological assessment of Diosbulbin B and C is lacking. Given the structural similarities, the potential for Diosbulbin C to undergo metabolic activation and cause liver injury, particularly at higher concentrations or upon chronic exposure, cannot be entirely ruled out without further experimental validation.

Conclusion and Future Directions

Diosbulbin C demonstrates promising anticancer activity, primarily in NSCLC, by inducing G0/G1 cell cycle arrest through the downregulation of the AKT, DHFR, and TYMS signaling pathways. The available data provides a solid foundation for its further development as a potential therapeutic agent. However, several key areas require further investigation:

-

Quantitative Dose-Response Studies: Detailed quantitative analysis of the dose-dependent effects of Diosbulbin C on the expression and phosphorylation of its target proteins is necessary to fully elucidate the signaling cascade.

-

In Vivo Efficacy: The anticancer effects of Diosbulbin C need to be validated in preclinical animal models of NSCLC to assess its therapeutic potential in a physiological context.

-

Hepatotoxicity Assessment: Rigorous experimental evaluation of the hepatotoxicity of Diosbulbin C is critical. In vitro studies using primary hepatocytes or liver spheroids, as well as in vivo animal studies, are required to determine its safety profile and compare it with that of Diosbulbin B.

-

Mechanism of Target Downregulation: The precise mechanism by which Diosbulbin C downregulates the expression of AKT, DHFR, and TYMS (e.g., transcriptional, translational, or post-translational level) remains to be fully elucidated.

Addressing these research gaps will be crucial for the successful translation of Diosbulbin C from a promising lead compound to a viable clinical candidate.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Isolation of Diosbulbin C from Dioscorea bulbifera

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin C, a clerodane-type diterpenoid lactone found in the tubers of Dioscorea bulbifera, has garnered significant interest within the scientific community for its notable biological activities, particularly its anticancer properties. This technical whitepaper provides a comprehensive overview of the discovery, isolation, and structural elucidation of Diosbulbin C. It details the experimental protocols for its extraction and purification, summarizes its key physicochemical and spectroscopic data, and explores its known mechanisms of action, with a focus on relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Discovery and Background

The initial isolation and characterization of Diosbulbin C, along with its counterparts Diosbulbin A and B, were first reported in 1968 by T. Kawasaki and T. Yamauchi. Their work on the bitter principles of Dioscorea bulbifera, a plant with a history of use in traditional medicine, led to the identification of these novel diterpenoids. Dioscorea bulbifera, commonly known as the air potato, is a member of the yam family and is known to produce a variety of secondary metabolites, some of which are toxic. The diosbulbins, including Diosbulbin C, are considered to be among the constituents responsible for the plant's bitterness and potential toxicity.

Subsequent research has focused on the pharmacological properties of these compounds, with a particular emphasis on their cytotoxic and antitumor activities.[1][2] Recent studies have highlighted the potential of Diosbulbin C as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC), by inducing cell cycle arrest and apoptosis.[1][2]

Physicochemical Properties of Diosbulbin C

A summary of the key physicochemical properties of Diosbulbin C is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₂O₇ | [3] |

| Molecular Weight | 362.4 g/mol | [3] |

| IUPAC Name | 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.0¹,⁵.0⁶,¹¹]pentadecane-10-carboxylic acid | [3] |

| CAS Number | 20086-07-1 | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 247 - 250 °C | [3] |

Experimental Protocols: Isolation and Purification of Diosbulbin C

The following is a generalized protocol for the isolation and purification of Diosbulbin C from the tubers of Dioscorea bulbifera, based on common phytochemical extraction and chromatography techniques. It is important to note that specific yields and purities can vary depending on the plant material, extraction conditions, and chromatographic methods employed.

Extraction

-

Plant Material Preparation: The tubers of Dioscorea bulbifera are collected, washed, air-dried, and then ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. While various solvents can be used, acetone has been reported for the extraction of related diosbulbins.[4] A typical procedure involves refluxing the powdered tubers with the solvent. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined solvent extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Column Chromatography

The crude extract, which contains a complex mixture of compounds, is then subjected to chromatographic separation to isolate Diosbulbin C.

-

Adsorbent and Column Preparation: Silica gel is a commonly used adsorbent for the separation of diterpenoids. A glass column is packed with a slurry of silica gel in a non-polar solvent.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for the separation of diosbulbins is a mixture of chloroform and methanol.[4] The polarity of the mobile phase is increased incrementally (e.g., from 100% chloroform to a mixture with increasing percentages of methanol).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing Diosbulbin C.

-

Recrystallization: Fractions containing pure or nearly pure Diosbulbin C are combined, and the solvent is evaporated. The resulting solid is then purified further by recrystallization from a suitable solvent, such as acetone, to obtain pure crystalline Diosbulbin C.[4]

Caption: Workflow for the isolation and purification of Diosbulbin C.

Structural Elucidation

The structure of Diosbulbin C was determined using a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Spectroscopic Data

The following table summarizes the key spectroscopic data for Diosbulbin C.

| Spectroscopic Technique | Key Observations and Interpretations |

| ¹H NMR (Proton NMR) | The spectrum would show characteristic signals for protons in different chemical environments, including those of the furan ring, the lactone ring, methyl groups, and protons attached to stereocenters. The chemical shifts and coupling constants would be crucial for determining the connectivity of the atoms. |

| ¹³C NMR (Carbon-13 NMR) | The ¹³C NMR spectrum would provide information on the number of carbon atoms and their types (e.g., carbonyl, olefinic, aliphatic). The chemical shifts would help in assigning each carbon atom to its position in the molecule. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₁₉H₂₂O₇). The fragmentation pattern in the mass spectrum would offer clues about the structural components of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum would reveal the presence of key functional groups, such as hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the lactone and carboxylic acid, and C-O stretching vibrations, consistent with the proposed structure. |

Signaling Pathways and Mechanism of Action

Recent pharmacological studies have begun to unravel the molecular mechanisms underlying the biological activities of Diosbulbin C, particularly its anti-cancer effects. The primary signaling pathway implicated in the action of Diosbulbin C is the PI3K/AKT pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2]

Diosbulbin C has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest.[1] This is achieved through the downregulation of key proteins involved in cell cycle progression and nucleotide synthesis. The identified molecular targets of Diosbulbin C include:

-

AKT1 (Protein Kinase B): A serine/threonine-protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. Diosbulbin C downregulates the activation of AKT.[1]

-

DHFR (Dihydrofolate Reductase): An enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, which is a key step in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation.[1]

-

TYMS (Thymidylate Synthetase): An enzyme that catalyzes the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, an essential precursor for DNA synthesis. Downregulation of TYMS by Diosbulbin C further contributes to its anti-proliferative effects.[1]

Caption: Proposed mechanism of action of Diosbulbin C in cancer cells.

Conclusion

Diosbulbin C stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide has provided a detailed overview of its discovery, methods for its isolation and purification from Dioscorea bulbifera, and its structural characteristics. The elucidation of its mechanism of action, involving the inhibition of the PI3K/AKT pathway and the downregulation of key enzymes like DHFR and TYMS, offers a solid foundation for further drug development efforts. Continued research into the synthesis of Diosbulbin C analogues and a deeper understanding of its pharmacological profile will be crucial in harnessing its full therapeutic potential.

References

An In-depth Technical Guide on the Pharmacological Properties of Diosbulbin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin C is a clerodane-type diterpenoid isolated from the tubers of Dioscorea bulbifera, a plant used in traditional Chinese medicine for treating various ailments, including cancer. While other compounds from this plant, such as Diosbulbin B, are known for their significant hepatotoxicity, Diosbulbin C has emerged as a compound of interest for its potential therapeutic effects, particularly in oncology, with a seemingly more favorable preliminary safety profile. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacological properties of Diosbulbin C, with a focus on its anti-cancer activities, mechanism of action, and available toxicological data. The information is presented to aid researchers and professionals in drug development in their evaluation and potential investigation of this natural compound.

Pharmacological Properties

The primary pharmacological activity of Diosbulbin C reported in the scientific literature is its anti-cancer effect, specifically against non-small cell lung cancer (NSCLC).

Anti-Cancer Activity

In vitro studies have demonstrated that Diosbulbin C exhibits dose-dependent inhibitory effects on the proliferation of human NSCLC cell lines.[1] Treatment with Diosbulbin C leads to a significant reduction in cell viability and colony formation capacity of these cancer cells.[1]

Table 1: In Vitro Anti-proliferative Activity of Diosbulbin C

| Cell Line | Cell Type | IC50 (µM) after 48h | Source |

| A549 | Human Non-Small Cell Lung Cancer | 100.2 | [1] |

| NCI-H1299 | Human Non-Small Cell Lung Cancer | 141.9 | [1] |

| HELF | Human Embryonic Lung Fibroblast | 228.6 | [1] |

The higher IC50 value in the non-cancerous HELF cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential chemotherapeutic agent.[1]

Mechanism of Action

Diosbulbin C exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of key proteins involved in cell cycle progression and cellular metabolism.

Modulation of Signaling Pathways

Network pharmacology analyses, molecular docking, and experimental validation have identified three potential molecular targets of Diosbulbin C:[1]

-

AKT1 (Protein Kinase B): Diosbulbin C downregulates the phosphorylation of AKT (p-AKT), a central node in the PI3K/AKT signaling pathway that promotes cell survival and proliferation.[1]

-

DHFR (Dihydrofolate Reductase): This enzyme is crucial for the synthesis of purines, pyrimidines, and several amino acids. Its inhibition disrupts DNA synthesis and cell proliferation. Diosbulbin C has been shown to decrease the expression of DHFR.[1]

-

TYMS (Thymidylate Synthase): Another key enzyme in the synthesis of pyrimidines, its inhibition leads to the depletion of thymidine, which is essential for DNA replication and repair. Diosbulbin C treatment results in reduced TYMS expression.[1]

The downregulation of these targets leads to the inhibition of downstream effectors that regulate the G1/S phase transition of the cell cycle. Specifically, Diosbulbin C treatment has been shown to decrease the expression of Cyclin D1, Cyclin E2, CDK4, CDK6, and phosphorylated retinoblastoma protein (p-RB).[1]

Signaling Pathway Diagram

References

Diosbulbin C: A Comprehensive Technical Review of its Anticancer Activity

Introduction

Diosbulbin C, a clerodane-type diterpenoid isolated from the rhizomes of Dioscorea bulbifera, has emerged as a compound of interest in oncology research. Traditional medicine has long utilized extracts of Dioscorea bulbifera for the treatment of various ailments, including cancer.[1] Modern phytochemical investigations have sought to identify the specific bioactive constituents responsible for these therapeutic effects, leading to the isolation and characterization of compounds like Diosbulbin C. This technical guide provides an in-depth review of the existing scientific literature on the anticancer properties of Diosbulbin C, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Anticancer Activity

The primary evidence for the anticancer effects of Diosbulbin C comes from in vitro studies on non-small cell lung cancer (NSCLC) cell lines.

Cytotoxicity

Diosbulbin C has demonstrated dose-dependent cytotoxic effects against human NSCLC cell lines A549 and NCI-H1299. Notably, it exhibits a degree of selectivity, showing lower cytotoxicity towards normal human embryonic lung fibroblast (HELF) cells.[1]

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 100.2 | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 141.9 | [1] |

| HELF | Normal Lung Fibroblast | 228.6 | [1] |

Cell Proliferation and Colony Formation

Treatment with Diosbulbin C leads to a significant reduction in the proliferative capacity of NSCLC cells. This is further supported by colony formation assays, which show a marked decrease in the ability of single cells to grow into colonies after exposure to the compound.[1]

Mechanism of Action

The anticancer activity of Diosbulbin C is primarily attributed to its ability to induce cell cycle arrest at the G0/G1 phase and modulate key signaling pathways involved in cell survival and proliferation.[1]

G0/G1 Phase Cell Cycle Arrest

Flow cytometry analysis has revealed that Diosbulbin C treatment causes a significant accumulation of NSCLC cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the S phase and subsequent mitosis.[1]

Downregulation of the AKT/DHFR/TYMS Signaling Pathway

Network pharmacology and subsequent experimental validation have identified AKT1 (Protein Kinase B), DHFR (Dihydrofolate Reductase), and TYMS (Thymidylate Synthase) as key molecular targets of Diosbulbin C.[1] Western blot analysis has confirmed that Diosbulbin C downregulates the expression and activation (phosphorylation) of AKT, as well as the expression of DHFR and TYMS in NSCLC cells.[1] The downregulation of these proteins disrupts critical cellular processes, including cell survival signaling (AKT) and nucleotide synthesis (DHFR and TYMS), which are essential for rapidly dividing cancer cells.

In Vivo Anticancer Activity

A thorough review of the published literature reveals a notable absence of in vivo studies specifically investigating the anticancer activity of isolated Diosbulbin C. The majority of in vivo research has focused on crude extracts of Dioscorea bulbifera or a related compound, Diosbulbin B.

Studies on ethanolic and ethyl acetate extracts of Dioscorea bulbifera have demonstrated a reduction in tumor weight in mice bearing S180 and H22 tumor xenografts.[2][3] Furthermore, in vivo studies on Diosbulbin B have shown dose-dependent anti-tumor effects in mice with transplanted S180 sarcoma.[3] While these findings are promising for the therapeutic potential of Dioscorea bulbifera constituents, it is crucial to emphasize that these results cannot be directly extrapolated to Diosbulbin C. Further in vivo studies using purified Diosbulbin C are necessary to ascertain its efficacy and safety in a whole-animal model.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the evaluation of Diosbulbin C's anticancer activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Diosbulbin C and a vehicle control for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Diosbulbin C for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Seeding and Treatment: Culture cells in 6-well plates and expose them to Diosbulbin C for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases is determined by analyzing the fluorescence intensity histograms.

Western Blot Analysis

-

Protein Extraction: Lyse Diosbulbin C-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against AKT, p-AKT, DHFR, TYMS, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The current body of scientific literature strongly suggests that Diosbulbin C possesses notable anticancer properties, particularly against non-small cell lung cancer, in in vitro models. Its mechanism of action, involving the induction of G0/G1 cell cycle arrest through the downregulation of the AKT/DHFR/TYMS signaling pathway, provides a solid foundation for its potential as a therapeutic agent. However, the conspicuous lack of in vivo studies on purified Diosbulbin C represents a significant gap in our understanding of its efficacy, pharmacokinetics, and safety profile in a living organism. Future research should prioritize the evaluation of Diosbulbin C in preclinical animal models of cancer to validate the promising in vitro findings and to pave the way for potential clinical investigation. The detailed experimental protocols provided herein offer a comprehensive guide for researchers aiming to further elucidate the anticancer potential of this natural compound.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of Dioscorea bulbifera L. rhizome in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Diterpene Lactones: Focus on Diosbulbin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpene lactones are a diverse class of natural products that have garnered significant interest in the scientific community for their wide range of biological activities. Among these, clerodane diterpenes, characterized by a specific bicyclic core structure, have shown notable potential in drug discovery and development. This technical guide provides an in-depth overview of the biological activities of diterpene lactones, with a primary focus on Diosbulbin C, a representative member of this class. We will delve into its anticancer, anti-inflammatory, and potential antiviral properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Diosbulbin C

Diosbulbin C has demonstrated significant anticancer activity, particularly against non-small cell lung cancer (NSCLC). Its mechanism of action primarily involves the induction of cell cycle arrest and the modulation of key signaling pathways.

Cytotoxicity Data

The cytotoxic effects of Diosbulbin C have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 100.2 | [1][2] |

| H1299 | Non-Small Cell Lung Cancer | 141.9 | [1][2] |

| HELF | Normal Lung Fibroblast | 228.6 | [1][2] |

Mechanism of Action: Cell Cycle Arrest

Diosbulbin C exerts its antiproliferative effects by inducing cell cycle arrest at the G0/G1 phase.[1][2][3] This prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. This effect is achieved through the downregulation of key proteins involved in cell cycle progression.

Signaling Pathway: PI3K/AKT Pathway Modulation

The anticancer activity of Diosbulbin C is mediated, at least in part, through the downregulation of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. Diosbulbin C has been shown to inhibit the expression and/or activation of AKT, a key protein in this pathway.[1][2][3] Furthermore, it downregulates the expression of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TYMS), two enzymes that are critical for nucleotide synthesis and are downstream targets of the PI3K/AKT pathway.[1][2][3]

Figure 1: Diosbulbin C inhibits the PI3K/AKT signaling pathway.

Apoptosis Induction

At higher concentrations, Diosbulbin C can also induce apoptosis, or programmed cell death, in cancer cells. While the precise mechanism is still under investigation, it is suggested that this may not be the primary mode of its anticancer action. The related compound, Diosbulbin B, has been shown to induce mitochondria-dependent apoptosis through the activation of caspase-3 and caspase-9.[4][5][6]

Anti-inflammatory and Other Activities

While the anticancer properties of Diosbulbin C are the most studied, there is emerging evidence for its anti-inflammatory and other biological activities.

Anti-inflammatory Activity

Extracts from Dioscorea bulbifera, the plant from which Diosbulbin C is isolated, have shown anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[7][8][9] Although specific quantitative data for Diosbulbin C is limited, other compounds isolated from the same plant, such as kaempferol and quercetin, have demonstrated potent anti-inflammatory activity with IC50 values of 46.6 µM and 56.2 µM, respectively, for NO inhibition.[7][8] The anti-inflammatory effects of related compounds are often mediated through the inhibition of the NF-κB signaling pathway.

Figure 2: Putative inhibition of the NF-κB signaling pathway by Diosbulbin C.

Antiviral Activity

The antiviral potential of clerodane diterpenes is an area of active research. Some clerodane diterpenoids have demonstrated antiviral effects against viruses such as the human influenza A virus (H3N2).[10] While specific data for Diosbulbin C is not yet available, the structural similarities within this class of compounds suggest that it may also possess antiviral properties worth investigating. The general mechanisms of antiviral drugs can include inhibiting viral entry, replication, or assembly.

Comparative Biological Activities of Other Diosbulbins

Diosbulbin C belongs to a family of related diterpene lactones isolated from Dioscorea bulbifera. While sharing a common structural scaffold, their biological activities can vary.

| Compound | Biological Activity | Key Findings | Reference |

| Diosbulbin B | Anticancer, Hepatotoxic | Induces mitochondria-dependent apoptosis in liver cells; shows anti-NSCLC activity by targeting YY1. | [4][5][6][11] |

| Diosbulbin D | Hepatotoxic | Induces apoptosis in normal human liver cells. | |

| Diosbulbin F | Cytotoxic | Exhibits cytotoxic effects against various cancer cell lines. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability in cell proliferation and cytotoxicity assays.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Add various concentrations of Diosbulbin C to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Figure 3: Workflow for the CCK-8 cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution

-

RNase A

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 3 x 10⁵ cells per well.

-

After 24 hours, treat the cells with different concentrations of Diosbulbin C for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

-

The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Western Blotting

Western blotting is used to detect the expression levels of specific proteins.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-AKT, anti-DHFR, anti-TYMS, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with Diosbulbin C as described for the cell cycle analysis.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for A549 cells are typically in the range of 1:1000.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Use a loading control, such as β-actin, to normalize the protein expression levels.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic properties of a compound is crucial for its development as a drug. While experimental in vivo pharmacokinetic data for Diosbulbin C is limited, in silico predictions and data from related compounds provide some insights.

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties for Diosbulbin C suggest good water solubility and intestinal absorption.[1] The predicted oral LD50 in rats is 1.11 g/kg, and it is predicted to have low mutagenicity.[1]

Pharmacokinetic studies of the related Diosbulbin B in rats have shown rapid absorption and elimination.[1][8] Diosbulbin B is primarily metabolized by CYP3A4 enzymes.[7]

Conclusion

Diosbulbin C, a clerodane diterpene lactone, exhibits promising biological activities, most notably its anticancer effects against non-small cell lung cancer. Its mechanism of action, involving cell cycle arrest and modulation of the PI3K/AKT pathway, provides a strong rationale for further investigation. While data on its anti-inflammatory and antiviral activities are still emerging, the broader class of clerodane diterpenes shows potential in these areas. This technical guide provides a comprehensive overview of the current knowledge on Diosbulbin C and related compounds, offering valuable information for researchers and drug development professionals. Further studies are warranted to fully elucidate the therapeutic potential of this interesting natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 7. Metabolism of diosbulbin B in vitro and in vivo in rats: formation of reactive metabolites and human enzymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 9. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils | PLOS One [journals.plos.org]

- 10. Dimeric clerodane diterpenoids and antiviral constituents of Dodonaea viscosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diosbulbin C: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diosbulbin C, a natural diterpene lactone isolated from the roots of Dioscorea bulbifera[1][2]. This document details its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to support further research and development.

Chemical Structure and Physicochemical Properties

Diosbulbin C is classified as a naphthofuran, a class of organic compounds containing a furan ring fused to a naphthalene moiety[3][4]. Its complex tetracyclic structure is fundamental to its biological activity.

Table 1: Chemical Identifiers and Properties of Diosbulbin C

| Property | Value | Reference(s) |

| IUPAC Name | 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.0¹,⁵.0⁶,¹¹]pentadecane-10-carboxylic acid | [3] |

| CAS Number | 20086-07-1 | [1][3][5] |

| Molecular Formula | C₁₉H₂₂O₇ | [1][3][5] |

| Molecular Weight | 362.38 g/mol (or 362.4 g/mol ) | [1][3][5][6] |

| Appearance | Powder | [1] |

| Melting Point | 247 - 250 °C (decomposes) | [3][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Source | Roots of Dioscorea bulbifera L. | [1][2] |

| Purity | ≥98% (Commercially available) | [1] |

| H-Bond Donors | 2 | [6] |

| H-Bond Acceptors | 6 | [6] |

Biological Activity and Therapeutic Potential

Diosbulbin C has been investigated for several biological activities, with a primary focus on its anti-cancer properties. It is also noted for its potential hepatotoxicity, a critical consideration for its therapeutic development.

-

Anticancer Activity: Recent studies have highlighted Diosbulbin C as a potent inhibitor of non-small cell lung cancer (NSCLC) proliferation[6][7][8]. It demonstrates a dose-dependent suppression of cell viability in NSCLC cell lines such as A549 and NCI-H1299[7]. The anti-proliferative effects are significant, as shown by reduced colony formation and a decrease in EdU-positive cells following treatment[7][9].

-

Hepatotoxicity: While showing therapeutic promise, Diosbulbin C is also associated with hepatotoxicity[1]. This is a known risk for several compounds isolated from Dioscorea bulbifera, including the related diosbulbins A and B[10][11][12]. The toxicity is believed to be mediated by the metabolic activation of the furan ring by cytochrome P450 enzymes, particularly the CYP3A subfamily[11]. However, one study predicted that Diosbulbin C itself would not induce hepatotoxicity, suggesting a potentially safer profile compared to its analogs, though this requires further experimental validation[6].

Mechanism of Action in NSCLC

The anticancer effect of Diosbulbin C in NSCLC is primarily attributed to the induction of cell cycle arrest, with apoptosis playing a secondary role at higher concentrations[6][7].

-

Cell Cycle Arrest: Diosbulbin C treatment leads to a significant G0/G1 phase cell cycle arrest in NSCLC cells[6][8].

-

Molecular Targets: Network pharmacology and subsequent experimental validation have identified three potential molecular targets for Diosbulbin C:

-

AKT1 (Protein Kinase B): A key regulator of cell survival and proliferation.

-

DHFR (Dihydrofolate Reductase): An enzyme crucial for the synthesis of purines, pyrimidines, and several amino acids.

-

TYMS (Thymidylate Synthetase): An enzyme involved in the de novo synthesis of deoxythymidine monophosphate, essential for DNA replication.

-

Diosbulbin C is proposed to inhibit NSCLC cell proliferation by downregulating the expression and/or activation of AKT, DHFR, and TYMS[6][8][13].

Caption: Mechanism of Diosbulbin C in NSCLC.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer activity of Diosbulbin C[6][8].

-

Cell Lines: Human NSCLC cell lines (e.g., A549, NCI-H1299) are cultured.

-

Media: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are kept in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Compound Preparation: Diosbulbin C is dissolved in DMSO to create a stock solution for treating cells.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Diosbulbin C. A control group is treated with DMSO vehicle.

-

Incubation: Plates are incubated for a set period (e.g., 48 hours).

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.

Table 2: IC50 Values of Diosbulbin C (48h Treatment)

| Cell Line | IC50 Value (µM) | Cell Type | Reference(s) |

| A549 | 100.2 | Human NSCLC | [7] |

| H1299 | 141.9 | Human NSCLC | [7] |

| HELF | 228.6 | Human Embryonic Lung Fibroblast | [7] |

-

Cell Treatment: Cells are treated with Diosbulbin C at various concentrations for a specified time (e.g., 48 hours).

-

Harvesting: Cells are harvested by trypsinization and washed twice with cold PBS.

-

Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.

-

Cell Treatment & Harvesting: Cells are treated and harvested as described for the apoptosis assay.

-

Fixation: Cells are fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Cells are incubated for 30 minutes in the dark.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Caption: General workflow for evaluating Diosbulbin C.

ADMET Predictions and Drug-Likeness

In silico analysis of Diosbulbin C's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggests a favorable profile for drug development[6]. According to the Lipinski Rule of Five, it exhibits good drug-likeness. Predictions indicate good aqueous solubility and intestinal absorption, although with potentially low penetration of the blood-brain barrier[6]. Furthermore, it is not predicted to be an inhibitor of the cytochrome P450 2D6 enzyme, a common metabolic pathway for many chemotherapeutic drugs[6].

Conclusion

Diosbulbin C is a promising natural product with demonstrated anti-proliferative activity against non-small cell lung cancer. Its mechanism, centered on the induction of G0/G1 cell cycle arrest via downregulation of the AKT/DHFR/TYMS axis, presents a clear avenue for further investigation. While its therapeutic potential is significant, careful evaluation of its hepatotoxic risk profile is imperative for future clinical development. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in oncology and natural product drug discovery.

References

- 1. Diosbulbin C | CAS:20086-07-1 | Manufacturer ChemFaces [chemfaces.com]

- 2. diosbulbin C, 20086-07-1 [thegoodscentscompany.com]

- 3. Diosbulbin C | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Diosbulbin C (FDB015720) - FooDB [foodb.ca]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]

In Silico Prediction of Diosbulbin C Targets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principles and methodologies for the in silico prediction of protein targets for the natural compound Diosbulbin C. As natural products gain prominence in drug discovery, computational approaches offer a rapid and cost-effective means to elucidate their mechanisms of action. This document details a comprehensive workflow, including ligand-based target fishing, molecular docking, and network pharmacology, to identify and characterize the potential molecular targets of Diosbulbin C. We present detailed experimental protocols for key computational techniques, summarize quantitative data in structured tables, and provide visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and findings. This guide is intended to serve as a practical resource for researchers engaged in the pharmacological study of natural products.

Introduction

Diosbulbin C is a diterpene lactone isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for treating various ailments, including cancer.[1][2] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and induce cell cycle arrest.[1][2][3] Understanding the molecular targets of Diosbulbin C is crucial for elucidating its mechanism of action and for the further development of this compound as a therapeutic agent.

In silico target prediction, also known as computational target fishing, has emerged as a powerful tool in drug discovery to identify the potential protein targets of small molecules.[4][5] These methods leverage the vast amount of publicly available biological and chemical data to predict ligand-target interactions, thereby guiding experimental validation and accelerating the drug development process. This guide outlines a systematic in silico approach to predict and analyze the targets of Diosbulbin C, integrating several computational methodologies to provide a holistic view of its potential pharmacological profile.

Methodologies: A Step-by-Step Computational Workflow

The in silico prediction of Diosbulbin C targets can be approached through a multi-step workflow that integrates ligand-based and structure-based methods, followed by systems-level analysis.

Workflow Overview

Ligand-Based Target Prediction

This approach predicts targets based on the similarity of the query molecule to known ligands with annotated targets.

Experimental Protocol: SwissTargetPrediction

-

Input Preparation: Obtain the 2D structure of Diosbulbin C. The SMILES (Simplified Molecular Input Line Entry System) string is a common format. The SMILES for Diosbulbin C can be obtained from databases like PubChem (CID 15559045).[6]

-

Web Server Submission:

-

Navigate to the SwissTargetPrediction web server.

-

Paste the SMILES string of Diosbulbin C into the query box.

-

Select "Homo sapiens" as the target organism.

-

Click "Predict targets".

-

-

Data Retrieval: The server will return a list of predicted targets ranked by probability. Download the list of predicted protein targets for further analysis. A study by Zhu et al. (2023) identified 100 potential targets for Diosbulbin C using this method.[1]

Disease-Specific Target Identification

To contextualize the predicted targets to a specific disease, such as non-small cell lung cancer (NSCLC), disease-gene association databases are utilized.

Experimental Protocol: DisGeNET

-

Database Query:

-

Access the DisGeNET database.

-

Search for the disease of interest, for example, "non-small cell lung cancer".

-

-

Data Filtering and Export:

-

Filter the results to include genes with a high gene-disease association score.

-

Export the list of disease-associated genes. Zhu et al. (2023) identified 2438 target genes associated with NSCLC from DisGeNET.[1]

-

Identification of Overlapping Targets

The intersection of the ligand-based predicted targets and the disease-associated genes provides a list of high-priority candidate targets. This can be achieved using a Venn diagram tool. The overlapping genes are considered potential therapeutic targets of Diosbulbin C for the specific disease.

Molecular Docking

Molecular docking predicts the binding affinity and orientation of a ligand to a protein target.[7][8][9]

Experimental Protocol: Molecular Docking using Discovery Studio (CDOCKER)

-

Protein Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For example, AKT1 (PDB ID: 4gv1), DHFR (PDB ID: 1kmv), and TYMS (PDB ID: 3gh0).[1]

-

Open the PDB file in Discovery Studio.

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and correcting any structural issues using the "Prepare Protein" protocol.

-

-

Ligand Preparation:

-

Import the 3D structure of Diosbulbin C (e.g., from PubChem).

-

Prepare the ligand using the "Prepare Ligands" protocol to generate different conformations and ionization states.

-

-

Binding Site Definition:

-

Define the binding site on the receptor. This can be done based on the location of a co-crystallized ligand or by identifying cavities in the protein structure.

-

-

Docking Simulation:

-

Use the CDOCKER protocol for docking.

-

Set the prepared protein as the receptor and the prepared Diosbulbin C as the ligand.

-

Specify the defined binding site.

-

Run the simulation.

-

-

Analysis of Results:

-

Analyze the docking poses and scores. The -CDOCKER Interaction Energy is a key metric for binding affinity. Lower (more negative) values indicate stronger binding.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Diosbulbin C and the amino acid residues in the binding pocket.

-

Network Pharmacology Analysis

Network pharmacology is used to visualize and analyze the complex interactions between drugs, targets, and pathways.[10][11]

Experimental Protocol: Drug-Target Network Construction with Cytoscape

-

Data Preparation: Create a two-column text file. The first column lists Diosbulbin C, and the second column lists the potential target genes identified.

-

Network Import:

-

Open Cytoscape.

-

Import the prepared text file using "File" -> "Import" -> "Network from File".

-

Designate the columns as "Source Node" and "Target Node".

-

-

Network Visualization:

-

Use the "Style" tab to customize the appearance of nodes (e.g., shape, color, size) and edges.

-

Apply a layout algorithm (e.g., "Force-Directed Layout") for better visualization.

-

Pathway Enrichment Analysis

This analysis identifies the biological pathways that are significantly enriched with the potential target genes.

Experimental Protocol: GO and KEGG Analysis with DAVID

-

Gene List Submission:

-

Functional Annotation:

-

Click on "Functional Annotation Chart".

-

DAVID will provide a list of enriched Gene Ontology (GO) terms (Biological Process, Cellular Component, and Molecular Function) and KEGG pathways.

-

-

Analysis of Results:

-

Examine the pathways with low p-values, which indicate statistical significance. This helps in understanding the biological functions potentially modulated by Diosbulbin C.

-

Results: Predicted Targets and Biological Insights

Following the described workflow, several potential targets for Diosbulbin C have been identified, with a notable study focusing on its role in NSCLC.[1]

Predicted Targets of Diosbulbin C

A key study identified 43 overlapping targets for Diosbulbin C in the context of NSCLC.[1] Among these, three high-priority targets were selected for further validation based on their roles in cell cycle progression:

-

AKT1 (RAC-alpha serine/threonine-protein kinase)

-

DHFR (Dihydrofolate reductase)

-

TYMS (Thymidylate synthetase)

Quantitative Analysis of Diosbulbin C-Target Interactions

The binding affinity of Diosbulbin C to these targets was evaluated using molecular docking, and its biological activity was assessed through in vitro assays.

Table 1: Molecular Docking Scores of Diosbulbin C with Predicted Targets

| Target Protein | PDB ID | -CDOCKER Interaction Energy (kcal/mol) |

| AKT1 | 4gv1 | 49.1404[1] |

| DHFR | 1kmv | 47.0942[1] |

| TYMS | 3gh0 | 72.9033[1] |

Data sourced from Zhu et al. (2023).[1]

Table 2: In Vitro Cytotoxicity of Diosbulbin C

| Cell Line | Description | IC50 (µM) |

| A549 | Human lung carcinoma | 100.2[1] |

| NCI-H1299 | Human non-small cell lung cancer | 141.9[1] |

| HELF | Human embryonic lung fibroblast (normal) | 228.6[1] |

Data sourced from Zhu et al. (2023).[1]

Visualization of Key Signaling Pathways

The predicted targets of Diosbulbin C are involved in critical signaling pathways related to cell proliferation, survival, and metabolism.

AKT1 Signaling Pathway

AKT1 is a central node in the PI3K/AKT signaling pathway, which regulates cell survival and proliferation.[15][16][17]

DHFR and TYMS in Nucleotide Synthesis

DHFR and TYMS are crucial enzymes in the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication and cell division.[18][19][20][21][22]

Discussion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for identifying and characterizing the molecular targets of Diosbulbin C. The prediction of AKT1, DHFR, and TYMS as potential targets aligns with the observed anti-proliferative and cell cycle arrest effects of Diosbulbin C in cancer cells.[1][2] The inhibition of these key proteins can disrupt critical cellular processes, leading to the suppression of tumor growth.

While computational predictions are a valuable starting point, experimental validation is essential to confirm these findings. Techniques such as thermal shift assays, surface plasmon resonance, and enzymatic assays can be employed to directly measure the binding and inhibitory activity of Diosbulbin C against the predicted targets. Furthermore, cellular assays using techniques like Western blotting and qRT-PCR can validate the downstream effects of target engagement.

The workflow presented here is not limited to Diosbulbin C and can be adapted for the target identification of other natural products. As computational tools and biological databases continue to evolve, the accuracy and scope of in silico target prediction will undoubtedly improve, further bridging the gap between traditional medicine and modern drug discovery.

Conclusion

This technical guide has detailed a comprehensive in silico workflow for the prediction of Diosbulbin C targets. By integrating ligand-based target prediction, molecular docking, and network pharmacology, a set of high-confidence targets has been identified, providing valuable insights into the potential mechanisms of action of this promising natural product. The provided protocols and visualizations are intended to equip researchers with the knowledge and tools to apply these computational approaches in their own drug discovery efforts.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. benthamscience.com [benthamscience.com]

- 6. Diosbulbin C | C19H22O7 | CID 15559045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery Studio LibDock Tutorial - CD ComputaBio [computabio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. indico.ijs.si [indico.ijs.si]

- 10. youtube.com [youtube.com]

- 11. ebi.ac.uk [ebi.ac.uk]

- 12. youtube.com [youtube.com]

- 13. biochem.slu.edu [biochem.slu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

ADMET properties of Diosbulbin C

An In-Depth Technical Guide to the ADMET Properties of Diosbulbin C

Introduction

Diosbulbin C is a clerodane-type diterpenoid isolated from the rhizomes of Dioscorea bulbifera L., a plant used in traditional medicine. While the plant itself is known for containing hepatotoxic compounds like Diosbulbin B, recent research has highlighted Diosbulbin C as a novel bioactive ingredient with significant anti-cancer potential, particularly against non-small cell lung cancer (NSCLC).[1][2][3] Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Diosbulbin C is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the , consolidating predictive data and in vitro experimental findings for researchers, scientists, and drug development professionals.

Absorption

The absorption profile of a drug candidate is a primary determinant of its oral bioavailability. In silico predictions suggest that Diosbulbin C possesses favorable absorption characteristics, aligning with established criteria for drug-likeness, such as Lipinski's Rule of Five.[1][4]

Physicochemical and Absorption Data

Quantitative predictions indicate good aqueous solubility and intestinal absorption for Diosbulbin C.

| Parameter | Predicted Value | Interpretation | Source |

| Aqueous Solubility Level | 3 | Good aqueous solubility | [4] |

| Intestinal Absorption Level | 0 | Good intestinal absorption | [1][4] |

| Molecular Weight | 362.374 g/mol | Meets Lipinski's Rule (< 500) | [4] |

| ALogP98 (Lipophilicity) | 0.639 | Meets Lipinski's Rule (< 5) | [1][4] |

| H-bond Donors | 2 | Meets Lipinski's Rule (< 5) | [4] |

| H-bond Acceptors | 6 | Meets Lipinski's Rule (< 10) | [4] |

Experimental Protocols: In Silico ADMET Prediction

The were predicted using the ADMET Descriptors and Filter by Lipinski tools available within the Discovery Studio 2019 software package.[1] This computational method analyzes the molecule's structure to generate parameters for aqueous solubility, human intestinal absorption, blood-brain barrier penetration, and potential toxicities. The ADMET plot, generated by plotting the 2D Polar Surface Area (PSA_2D) against the predicted lipophilicity (ALogP98), placed Diosbulbin C within the 99% confidence interval for the human intestinal absorption model.[1]

Distribution

Following absorption, a drug's distribution to various tissues and its binding to plasma proteins are key factors influencing its efficacy and potential for off-target effects.

Predicted Distribution Properties

| Parameter | Predicted Value/Level | Interpretation | Source |

| Blood-Brain Barrier (BBB) Penetration | -1.644 | Level 3 (Low penetration) | [1][4] |

| Plasma Protein Binding (PPB) | N/A | Predicted to have a low rate | [1][4] |

The prediction of low BBB penetration suggests that Diosbulbin C is unlikely to cause significant central nervous system side effects.[1][4] Furthermore, a low rate of plasma protein binding implies that a higher fraction of the drug would be unbound and pharmacologically active in the circulation.[1][4]

Metabolism

Drug metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is crucial for the clearance of xenobiotics and can be a source of drug-drug interactions and toxicity.

Predicted Metabolic Profile

| Parameter | Prediction | Implication | Source |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions with CYP2D6 substrates. | [1][4] |

A significant finding from predictive studies is the lack of inhibition of CYP2D6, a major enzyme in drug metabolism.[1][4] This contrasts sharply with the related compound, Diosbulbin B, which is known to be metabolized by CYP3A4 into a reactive cis-enedial intermediate responsible for its hepatotoxicity.[5][6][7][8] The absence of a similar metabolic activation pathway for Diosbulbin C is a key differentiator and suggests a safer metabolic profile.

Visualizing Metabolic Differences

The following diagram illustrates the critical difference in the metabolic pathways between the hepatotoxic Diosbulbin B and Diosbulbin C.

Caption: Predicted metabolic pathways of Diosbulbin B vs. Diosbulbin C.

Excretion

While direct experimental data on the excretion of Diosbulbin C is not yet available, information from related compounds can provide insight into likely pathways. For instance, metabolites of Diosbulbin B have been detected in the bile and urine of rats, suggesting that renal and biliary routes are probable mechanisms of excretion for this class of compounds.[5]

Toxicity

The toxicity profile of Diosbulbin C appears to be one of its most promising attributes, showing a significant safety margin in predictive models and selective cytotoxicity in vitro.

Predicted Systemic Toxicity

In silico models predict a favorable systemic toxicity profile for Diosbulbin C, most notably a lack of hepatotoxicity.

| Toxicity Endpoint | Prediction | Source |

| Hepatotoxicity | Non-toxic | [1][4] |

| Mutagenicity | Non-mutagenic | [1][4] |

| Acute Oral Toxicity (Rat) | LD50: 1.11 g/kg | [1] |

In Vitro Cytotoxicity

Diosbulbin C has demonstrated dose-dependent cytotoxicity against NSCLC cell lines while showing considerably less effect on normal cells.

| Cell Line | Cell Type | IC50 Value (48h exposure) | Source |

| A549 | Human NSCLC | 100.2 μM | [1] |

| NCI-H1299 | Human NSCLC | 141.9 μM | [1] |

| HELF | Human Embryonic Lung Fibroblast (Normal) | 228.6 μM | [1] |

Experimental Protocols: In Vitro Assays

The anti-proliferative effects of Diosbulbin C were evaluated through a series of established in vitro assays.[1][2]

-

Cell Viability (CCK-8 Assay): A549, H1299, and HELF cells were seeded in 96-well plates. After adherence, they were treated with various concentrations of Diosbulbin C for 48 hours. Cell viability was then measured using a CCK-8 kit, and the absorbance was read to calculate the half-maximal inhibitory concentration (IC50).[9]

-

Colony Formation Assay: A549 and H1299 cells were plated at low density (5 x 10³ cells/well) in 10 cm dishes. They were treated with Diosbulbin C (100 and 200 μM) for 48 hours, after which the drug-containing medium was replaced with a complete growth medium. The cells were cultured for an additional 10 days. Colonies were then fixed, stained with 0.1% crystal violet, and counted.[1]

-

Cell Cycle Analysis (Flow Cytometry): NSCLC cells were treated with Diosbulbin C for 48 hours. Cells were then harvested, fixed, and stained with propidium iodide (PI). The DNA content was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]